rac 5-Hydroxy Propentofylline-d6
Description
Molecular Structure and Stereochemistry
rac 5-Hydroxy Propentofylline-d6 (C$${15}$$H$${18}$$D$$6$$N$$4$$O$$_3$$) is a deuterated analog of the xanthine derivative propentofylline, featuring a purine-2,6-dione core substituted with a 5-hydroxyhexyl group, methyl groups, and a propyl chain. The compound’s stereochemistry is defined by its racemic ("rac") nature, indicating an equimolar mixture of two enantiomers at the C-5 hydroxyhexyl position. The purine backbone contains three chiral centers:
- C-3 : Methyl-substituted position.
- C-7 : Propyl-substituted position.
- C-5 : Hydroxyhexyl group with deuterium labeling.
The hydroxyl group at C-5 introduces additional stereochemical complexity, while the deuterium atoms are incorporated at six positions on the hexyl chain (1,1,2,2,3,3-hexadeuterio). This configuration ensures isotopic stability while retaining the parent compound’s pharmacophoric features.
Isotopic Labeling and Deuterium Incorporation
Deuterium incorporation in this compound serves two primary purposes:
- Metabolic Stability : Deuterium’s kinetic isotope effect (KIE) slows oxidative metabolism at deuterated sites, extending the compound’s half-life in biological systems.
- Tracer Applications : Enables precise tracking of metabolic pathways via mass spectrometry.
Key Deuterium Positions :
| Position | Deuteration Site | Molecular Impact |
|---|---|---|
| 1,1 | Hexyl chain methylene groups | Reduces β-oxidation susceptibility |
| 2,2 | Adjacent to hydroxyl group | Stabilizes against dehydration |
| 3,3 | Terminal methylene groups | Minimizes CYP450-mediated cleavage |
Synthetic Methods :
Physicochemical Properties
This compound exhibits distinct solubility, stability, and storage requirements:
The compound’s stability is attributed to deuterium’s stronger C-D bond (vs. C-H), which resists enzymatic and thermal degradation.
Properties
CAS No. |
1346602-91-2 |
|---|---|
Molecular Formula |
C15H24N4O3 |
Molecular Weight |
314.419 |
IUPAC Name |
1-(1,1,2,2,3,3-hexadeuterio-5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3/i5D2,6D2,9D2 |
InChI Key |
CERFGCPAKWKZEK-BHEAPFQRSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O |
Synonyms |
3,7-Dihydro-1-(5-hydroxyhexyl-d6)-3-methyl-7-propyl-1H-purine-2,6-dione; _x000B_A 720287-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- This compound : Further studies are needed to elucidate its pharmacological profile and deuterium-specific effects.
- Hydroxy Pentoxifylline-d6 : Well-established as a research tool, highlighting the importance of deuterated standards in drug development .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing rac 5-Hydroxy Propentofylline-d6?
- Methodological Answer : Synthesis should follow deuterium incorporation protocols, validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity (>98% deuterium). Characterization requires comparative analysis with the non-deuterated parent compound using high-performance liquid chromatography (HPLC) to assess retention time shifts caused by isotopic effects . Process optimization can leverage factorial design to evaluate variables like temperature, catalyst concentration, and reaction time .
Q. How should this compound be handled to ensure stability during storage?
- Methodological Answer : Store lyophilized samples at -20°C in inert, airtight containers to prevent deuterium exchange with ambient moisture. Reconstituted solutions in deuterated solvents (e.g., DMSO-d6) should be used within 24 hours to minimize isotopic dilution. Refer to safety data sheets for guidelines on handling acute toxicity (OSHA HCS Category 4, H302) and disposal compliant with local regulations .
Q. What analytical techniques are critical for validating the purity and isotopic integrity of this compound?
- Methodological Answer : Use LC-MS/MS with a deuterium-specific fragmentation pattern analysis to distinguish isotopic peaks. Quantify residual protiated impurities via calibration curves generated from reference standards. For structural confirmation, employ 2D-NMR (e.g., HSQC, HMBC) to resolve deuterium-induced chemical shift perturbations .
Q. How does deuterium labeling influence the pharmacokinetic properties of this compound compared to its non-deuterated form?
- Methodological Answer : Deuterium substitution can alter metabolic stability via the kinetic isotope effect (KIE). Conduct in vitro microsomal assays (e.g., human liver microsomes) to compare oxidation rates. Use in vivo rodent models to assess bioavailability changes, ensuring adherence to NIH preclinical reporting guidelines for statistical power and reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data between this compound and its parent compound?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to isolate variables like deuterium-induced metabolic pathway shifts. Cross-validate findings using isotopic tracer studies and computational modeling (e.g., molecular dynamics simulations) to predict deuteration effects on receptor binding .
Q. What factorial design strategies optimize reaction conditions for large-scale synthesis of this compound?
- Methodological Answer : Implement a 2^k factorial design to test factors such as reaction temperature, pH, and deuterium source concentration. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate scalability using process control simulations (e.g., AspenTech) to minimize resource waste .
Q. How should mechanistic studies of this compound be structured to account for its anti-inflammatory activity?
- Methodological Answer : Design dose-response assays in primary human leukocytes to quantify inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α). Pair with RNA-seq to identify deuterium-sensitive transcriptional pathways. Compare results to non-deuterated controls using ANOVA with post-hoc corrections for multiple comparisons .
Q. What ethical and practical considerations apply when transitioning this compound from in vitro to in vivo models?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical study design. Use power analysis to determine cohort sizes, and ensure compliance with IACUC protocols for animal welfare. Include negative controls (e.g., deuterium-free formulations) to isolate isotopic effects .
Q. How can chemical software enhance data reproducibility in studies involving this compound?
- Methodological Answer : Utilize cheminformatics platforms (e.g., Schrödinger Suite, ACD/Labs) for automated data logging and metadata tagging. Implement blockchain-based data integrity systems to track experimental parameters and raw datasets. Use quantum mechanical calculations (e.g., DFT) to predict isotopic stability under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
